molecular formula C24H26N4O2 B6541488 3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1058226-48-4

3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6541488
CAS RN: 1058226-48-4
M. Wt: 402.5 g/mol
InChI Key: PDNPDGBRLCHZIE-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of the piperazine ring and phenylethyl group suggests that it might have interesting chemical properties and potential for biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring and phenylethyl group would contribute to the three-dimensionality of the molecule .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Piperazine derivatives have been studied for their potential as pharmaceuticals, so it’s possible that this compound could have interesting biological activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Such research could contribute to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23-17-22(21-9-5-2-6-10-21)25-19-28(23)18-24(30)27-15-13-26(14-16-27)12-11-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNPDGBRLCHZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

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